8-Benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Description
8-(benzylthio)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes benzylthio and chlorobenzyl groups attached to a purine core
Properties
Molecular Formula |
C21H19ClN4O2S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
8-benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19ClN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-15-10-6-7-11-16(15)22)20(23-18)29-13-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
LARARUUQSJBBRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylthio)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of a purine derivative with benzyl chloride and 2-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-(benzylthio)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
8-(benzylthio)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(benzylthio)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzyl chloride: A related compound used in organic synthesis.
Benzyl chloride: Another similar compound with applications in chemical synthesis.
Purine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
8-(benzylthio)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of benzylthio and chlorobenzyl groups attached to a purine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
8-Benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzylthio group and a chlorobenzyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.
The molecular formula of this compound is , with a molecular weight of 426.9 g/mol. The IUPAC name is consistent with its structural components, highlighting the presence of both sulfur and chlorine substituents on the purine core.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN4O2S |
| Molecular Weight | 426.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | LARARUUQSJBBRI-UHFFFAOYSA-N |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the benzylthio and chlorobenzyl groups may enhance binding affinity to these targets, potentially leading to inhibition or modulation of their activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various benzylsulfanyl derivatives for their antimicrobial effects against several bacterial strains. While specific data on this compound's activity was limited, related compounds demonstrated promising results against pathogens such as Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Screening
A series of derivatives were synthesized and tested for antimicrobial activity. Among them:
- Compound A showed effective inhibition against E. coli at a concentration of 12.5 µg/ml.
- Compound B exhibited significant activity against Staphylococcus aureus at 25 µg/ml.
These findings suggest that modifications to the purine structure can lead to enhanced antimicrobial efficacy.
Anticancer Activity
The anticancer potential of purine derivatives has been a focal point of research. In a screening of various compounds for their cytotoxic effects on cancer cell lines, none of the tested analogs showed significant antitumor activity at concentrations around 1 µM; however, some derivatives did exhibit moderate effects on specific cancer lines .
Research Findings
In one study involving 60 tumor cell lines:
- The tested compounds did not demonstrate substantial cytotoxicity.
- However, certain modifications led to improved selectivity against specific cancer types.
Comparative Analysis with Similar Compounds
When compared to other purine derivatives:
- Similar Compounds : Compounds like 7-Benzyl-8-(chlorophenyl)methylsulfanyl-purines have shown variations in biological activity due to structural differences.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Low |
| 7-Benzyl-8-(chlorophenyl)methylsulfanyl-purines | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
